molecular formula C9H16N2O3 B1529978 tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate CAS No. 158020-60-1

tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate

Cat. No. B1529978
M. Wt: 200.23 g/mol
InChI Key: ALEJVMJLMPXMQV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate, commonly referred to as TBHD, is an organoboron compound that has been used in a number of scientific research applications. It is a versatile compound that has been used in a variety of synthetic and biological processes, including synthesis of organic compounds, catalysis, and drug discovery. TBHD is a relatively new compound and its unique properties have made it a valuable tool for researchers.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of tert-butyl hydrazinecarboxylates have been reported, with a focus on their potential as Mcl-1 antagonists. These compounds were synthesized through refluxing tert-butyl carbazate with aldehydes in ethanol, yielding products in appreciable amounts. Spectral data analysis confirmed their structures, and theoretical calculations aligned well with experimental data. Molecular docking suggested moderate potency against the Mcl-1 enzyme, indicating potential biological applications (Bhat et al., 2019).

Chemical Transformations and Applications

  • Research on fluoroalkyl-substituted pyrazole-4-carboxylic acids involved acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process, which involved reactions with alkyl hydrazines, underscores the versatility of tert-butyl hydrazinecarboxylates in synthesizing isomeric pyrazoles, highlighting their significance in developing novel compounds on a multigram scale (Iminov et al., 2015).

Methodological Advances

  • A scalable synthesis of 1-bicyclo[1.1.1]pentylamine via hydrohydrazination reaction demonstrated the utility of tert-butyl hydrazinecarboxylates in synthesizing complex amines. This method represents a significant improvement in terms of scalability, yield, safety, and cost over previous syntheses, showcasing the application of these compounds in advanced synthetic methodologies (Bunker et al., 2011).

Metal-Free Synthesis

  • The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources demonstrates the environmental advantages of using tert-butyl hydrazinecarboxylates. This synthesis pathway is notable for its efficiency, offering a green alternative for preparing quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Safety And Hazards

I found Safety Data Sheets for this compound , but they do not provide specific information on its hazards.

properties

IUPAC Name

tert-butyl N-(oxolan-3-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEJVMJLMPXMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-oxotetrahydrofuran (10.38 g) was dissolved in methanol (200 mL), and t-butyl carbazate (17.53 g) was added to the solution. The mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated to give the title compound (27.3 g). 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.52 (s, 9H), 2.46 (t, J=6.9 Hz, al), 4.10 (t, J=6.9 Hz, 2H), 4.33 (s, 2H).
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10.38 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate

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